Penifulvin C

Description

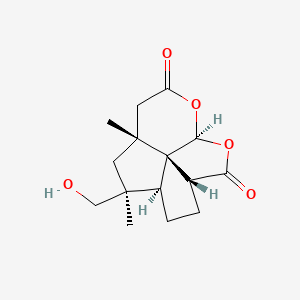

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(1R,4S,8R,10S,11S,14S)-10-(hydroxymethyl)-8,10-dimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |

InChI |

InChI=1S/C15H20O5/c1-13(7-16)6-14(2)5-10(17)19-12-15(14)8(11(18)20-12)3-4-9(13)15/h8-9,12,16H,3-7H2,1-2H3/t8-,9-,12-,13+,14-,15-/m0/s1 |

InChI Key |

JDYIPAACNVDCTH-CVSWBCQPSA-N |

Isomeric SMILES |

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4[C@@](C2)(C)CO)C(=O)O3 |

Canonical SMILES |

CC12CC(=O)OC3C14C(CCC4C(C2)(C)CO)C(=O)O3 |

Synonyms |

penifulvin C |

Origin of Product |

United States |

Biosynthetic Pathways of Penifulvin C

Elucidation of the Penifulvin Biosynthetic Gene Cluster

The journey to understanding Penifulvin C's creation begins with the identification of the responsible genes within the producing fungus, Penicillium griseofulvum. acs.org

Genomic and Transcriptomic Approaches in Fungal Systems

Modern bioscience offers powerful tools to unravel the genetic blueprints of organisms. In the case of this compound, a combination of genomic and transcriptomic analyses of Penicillium griseofulvum was instrumental. mdpi.com By sequencing the fungal genome, researchers can identify potential biosynthetic gene clusters (BGCs), which are groups of genes located closely together on a chromosome that collectively code for the production of a specific secondary metabolite. researchgate.netnih.govjmicrobiol.or.kr

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. By correlating gene expression profiles with the production of penifulvins, scientists can pinpoint the specific BGC involved in their synthesis. mdpi.com Heterologous expression, where the suspected gene cluster is transferred into a different, well-understood host organism like Aspergillus nidulans, serves as a definitive confirmation. mdpi.comresearchgate.net If the new host begins to produce penifulvins, it validates the function of the identified gene cluster. researchgate.net

Identification of Key Biosynthetic Enzymes (PeniA, PeniB, PeniC)

Within the identified penifulvin biosynthetic gene cluster, three crucial enzymes orchestrate the transformation of a simple precursor into the complex structure of Penifulvin A, a direct precursor to this compound. researchgate.netnih.gov These enzymes are:

PeniA: A sesquiterpene cyclase that initiates the biosynthetic cascade. researchgate.netnih.gov

PeniB: A cytochrome P450 monooxygenase responsible for a series of oxidative reactions. researchgate.netnih.gov

PeniC: A flavin-dependent monooxygenase that catalyzes the final oxidative transformations. researchgate.netnih.gov

The successful reconstitution of the Penifulvin A biosynthetic pathway in A. nidulans using only these three genes confirmed their sufficiency for its production. researchgate.net

Precursor Incorporation and Early Stage Transformations

The synthesis of this compound begins with a common building block in terpenoid biosynthesis and proceeds through a series of remarkable cyclization reactions.

Role of Farnesyl Pyrophosphate (FPP) and Silphinene Intermediates

The journey starts with farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor that is the universal starting point for the synthesis of all sesquiterpenes. researchgate.netwikipedia.orgnih.govbritannica.com The first committed step in the penifulvin pathway is the conversion of this linear molecule into a complex tricyclic intermediate. researchgate.net

The key intermediate formed in this initial stage is silphinene. researchgate.netnih.gov This tricyclic hydrocarbon provides the fundamental carbon skeleton upon which the subsequent oxidative modifications will occur to build the penifulvin core. researchgate.net

Enzymatic Cyclization Mechanisms (PeniA)

The enzyme PeniA, a specialized sesquiterpene cyclase, masterfully choreographs the intricate cyclization of FPP into silphinene. researchgate.netnih.govnih.govsemanticscholar.orgnih.gov The proposed mechanism involves a cascade of carbocation rearrangements. researchgate.net The process is initiated by the ionization of FPP, leading to a series of ring closures and alkyl shifts that ultimately yield the angular triquinane scaffold of silphinene. researchgate.netwikipedia.org This remarkable enzymatic transformation sets the stage for the subsequent oxidative diversification of the molecule. researchgate.net

Oxygenation and Ring Construction in this compound Biosynthesis

The final stages of this compound biosynthesis involve a series of oxidative reactions that embellish the silphinene core and construct the characteristic dioxafenestrane ring system. researchgate.netnih.govresearchgate.net These transformations are catalyzed by the sequential action of PeniB and PeniC. researchgate.netnih.gov

The cytochrome P450 enzyme, PeniB, initiates the oxidative cascade. It is responsible for multiple steps, including the oxidation of a methyl group on the silphinene scaffold to a carboxylic acid. researchgate.netresearchgate.net This is followed by an oxidative coupling of the newly formed carboxylate with a double bond in the molecule to form a γ-lactone. researchgate.net

Cytochrome P450-Mediated Oxidations (PeniB)

The cytochrome P450 enzyme, PeniB, plays a pivotal role in the biosynthesis of penifulvins. acs.org Starting from the silphinene scaffold, which is synthesized by the terpene cyclase PeniA, PeniB catalyzes a series of crucial oxidation reactions. researcher.life This multifunctional enzyme is responsible for a six-electron oxidation of the C-15 methyl group to a carboxylate. acs.org Subsequently, it facilitates a radical-mediated addition of this carboxylate to the C-1–C-2 olefin, forming an unusual γ-lactone-2-hydroxy[5.5.5.5]fenestrane intermediate. acs.org The final step catalyzed by PeniB is the dehydrogenation of the C-2 hydroxyl group. acs.org PeniB demonstrates remarkable substrate tolerance, as it can also catalyze hydroxylations on various other polyquinane sesquiterpenoid scaffolds at different positions, including C-2, C-13, and C-15. acs.org

The proposed mechanism for the PeniB-catalyzed conversion of its substrate involves several steps:

Oxidation at the C15 position to yield a carboxyl group. researchgate.netresearchgate.net

Hydrogen abstraction from the newly formed C15-carboxylate, generating a carboxyl free radical. researchgate.netresearchgate.net

Addition of this radical to the C1–C2 double bond, forming a C2 free radical. researchgate.netresearchgate.net

Rebound of a hydroxyl free radical at C2. researchgate.netresearchgate.net

Oxidation of the C2-hydroxyl group to a C2-ketone. researchgate.netresearchgate.net

Flavin-Dependent Monooxygenase Activity (PeniC)

Following the intricate modifications by PeniB, a flavin-dependent monooxygenase, PeniC, executes the final key step in the formation of the dioxafenestrane core. rsc.orgresearcher.life PeniC catalyzes a Baeyer-Villiger oxidation, a reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, to form a δ-lactone. researcher.liferesearchgate.net This transformation completes the characteristic [5.5.5.6]dioxafenestrane ring system of the penifulvins. researcher.life The cooperation between PeniB and PeniC showcases the highly efficient and concise nature of fungal biosynthetic pathways in generating complex molecular architectures. researcher.liferesearchgate.net

Proposed Catalytic Mechanisms for Dioxafenestrane Formation

The formation of the dioxafenestrane skeleton is a remarkable feat of enzymatic catalysis. The process is initiated by the PeniA cyclase, which converts farnesyl pyrophosphate into the tricyclic silphinene. researcher.life PeniB then extensively oxidizes this scaffold. acs.org The final and crucial step is the Baeyer-Villiger oxidation catalyzed by PeniC. researcher.life This reaction is proposed to proceed via a mechanism where the flavin-hydroperoxide, the active oxidizing species of the monooxygenase, attacks the ketone function generated by PeniB. This leads to a Criegee-type intermediate which then rearranges to form the δ-lactone, thereby constructing the final ring of the dioxafenestrane core. The regioselectivity of this oxidation is key to the formation of the penifulvin structure.

Investigating Enantioselectivity and Regioselectivity in Biocatalysis

The biosynthesis of this compound is a highly stereocontrolled process. The enantioselectivity is initially established by the sesquiterpene cyclase PeniA. Subsequent enzymatic steps must proceed with high fidelity to maintain and relay this stereochemical information. The regioselectivity of the P450 enzyme PeniB is also critical, as it specifically hydroxylates and further oxidizes particular carbon atoms on the sesquiterpene scaffold. acs.org Similarly, the Baeyer-Villiger monooxygenase PeniC exhibits strict regioselectivity in the oxygen insertion step. acs.org

Synthetic studies have provided insights into the factors governing regioselectivity. For instance, in a biomimetic synthesis of (−)-penifulvin D, density functional theory (DFT) calculations revealed that electrostatic interactions between the oxidant's leaving group and the existing lactone motif can influence the regioselectivity of the Baeyer-Villiger oxidation. researchgate.netacs.org This suggests that similar electrostatic guidance may be at play within the active site of PeniC.

Comparative Biosynthesis with Related Fenestrane Natural Products

The biosynthetic principles observed in the formation of this compound are not unique and can be compared with those of other fenestrane natural products, providing valuable insights into the evolution of these metabolic pathways.

Divergent Biosynthetic Pathways Leading to Asperaculins

The asperaculins are another family of dioxafenestrane sesquiterpenoids that share a common biosynthetic origin with the penifulvins. researchgate.netresearchgate.net Both pathways start with the cyclization of farnesyl pyrophosphate to silphinene, catalyzed by the homologous terpene cyclases PeniA and AspeG. researchgate.netresearchgate.net However, the pathways diverge in their late-stage tailoring steps. researchgate.net While the penifulvin pathway utilizes the P450 enzyme PeniB and the Baeyer-Villiger monooxygenase PeniC, the asperaculin pathway employs a different set of enzymes, including distinctive Baeyer-Villiger monooxygenases and α-ketoglutarate-dependent dioxygenases (α-KGDs) for hydroxylations at non-activated carbons. researchgate.net

Specifically, in the biosynthesis of asperaculin A, two α-KGDs, AspeC and AspeD, are responsible for sequential hydroxylations. researchgate.net This divergence highlights how nature utilizes a common molecular scaffold and modifies it with different enzymatic toolsets to generate structural diversity. researchgate.net

Evolutionary Insights into Sesquiterpene Synthases

Sesquiterpene synthases (STSs) are the gatekeepers to the vast diversity of sesquiterpenoid structures. The evolution of these enzymes has played a crucial role in the chemical evolution of their products. researchgate.net STSs like PeniA belong to a large family of enzymes that catalyze complex cyclization cascades from the linear precursor, farnesyl pyrophosphate. mdpi.commdpi.com The high sequence identity observed among STSs that produce related but distinct scaffolds, such as those in the penifulvin and asperaculin pathways, suggests a close evolutionary relationship. researchgate.net

It is hypothesized that these enzymes evolved through gene duplication and subsequent neofunctionalization, where mutations in the active site led to altered product outcomes from the same substrate. mdpi.com This evolutionary plasticity allows fungi to rapidly generate novel chemical entities with diverse biological activities. The study of these enzymes provides a roadmap for engineering novel STSs to produce custom-designed sesquiterpenoids.

Chemical Synthesis Strategies for Penifulvin C and Its Analogs

Retrosynthetic Analysis of the Fenestrane Skeleton

A retrosynthetic analysis of the penifulvin fenestrane skeleton reveals its origins in a much simpler silphinene core. acs.org The key disconnection in many synthetic approaches involves breaking down the complex tetracyclic framework into a more accessible tricyclic intermediate. acs.org This strategy hinges on the idea that the dioxafenestrane core can be constructed in the later stages of the synthesis from a pre-formed polycyclic system. acs.orgnih.gov

A pivotal step in this retrosynthetic strategy is the use of a meta-photocycloaddition reaction to construct the fenestrane-type carboskeleton. acs.orgacs.orgnih.gov This photochemical transformation allows for the rapid assembly of the complex ring system from a relatively simple arene-alkene precursor. acs.orgacs.orgnih.gov The subsequent steps in the synthesis then focus on the oxidative transformations necessary to install the lactone functionalities characteristic of the penifulvin family. nih.govlookchem.com This approach has proven to be concise, stereocontrolled, and scalable, requiring minimal use of protecting groups. acs.orgnih.gov

Biomimetic Synthetic Approaches

Biomimetic synthesis, which mimics nature's own synthetic strategies, has been a cornerstone in the total synthesis of the penifulvin family. acs.orgnih.gov It is hypothesized that these compounds are derived from a silphinene core through a series of oxidative rearrangements. acs.org This hypothesis has inspired laboratory syntheses that employ similar transformations to achieve the target molecules. acs.orgnih.gov

The meta-photocycloaddition of an arene and an alkene has emerged as a powerful and efficient method for constructing the intricate carbon framework of Penifulvin C. acs.orgacs.orgnih.gov This reaction, which proceeds through the excitation of the aromatic ring, allows for the formation of multiple carbon-carbon bonds and up to six new stereocenters in a single step. beilstein-journals.org The intramolecular version of this reaction has been particularly successful, as it significantly reduces the number of possible products compared to its intermolecular counterpart. publish.csiro.au

In the synthesis of this compound, a precursor containing both an aromatic ring and an alkene tether is irradiated with UV light. beilstein-journals.orgpublish.csiro.au This induces a [3+2] cycloaddition, rapidly generating the core [5.5.5.6]fenestrane structure. acs.orgbeilstein-journals.org The efficiency and stereocontrol of this key step have been instrumental in the successful total syntheses of this compound and its isomers. acs.orgnih.govbeilstein-journals.org For instance, the synthesis of this compound was achieved by using a cis-olefin precursor, which, upon photocycloaddition and subsequent steps, yielded the desired natural product. beilstein-journals.org

Achieving a high degree of diastereoselectivity in the meta-photocycloaddition is crucial for an efficient synthesis. In the context of this compound synthesis, the stereochemistry of the alkene precursor plays a decisive role in determining the stereochemical outcome of the cycloadduct. publish.csiro.au The use of a cis or trans olefin allows for the selective formation of different diastereomers. beilstein-journals.org

Specifically, the enantioselective total syntheses of penifulvins B and C demonstrated that the stereogenic quaternary carbon centers are set by the geometry of the trisubstituted double bond in the starting materials. publish.csiro.au The reaction proceeds from the singlet excited state, which prevents the isomerization of the double bond and ensures the retention of its configuration in the product. publish.csiro.au Furthermore, the presence of an ether substituent at the α-position of the aryl group has been shown to bias the diastereoselectivity of the meta-photocycloaddition, further enhancing the control over the stereochemical outcome. acs.orgnih.gov

The regioselectivity of the meta-photocycloaddition, which determines the orientation of the alkene addition to the aromatic ring, is influenced by the electronic properties of the substituents on both the arene and the alkene. beilstein-journals.org In intramolecular photocycloadditions, the length and nature of the tether connecting the two moieties also play a significant role. semanticscholar.org

While the meta-photocycloaddition can be highly regioselective, the final ring-closing step to form the cyclopropane (B1198618) can sometimes lead to a mixture of regioisomers. beilstein-journals.org However, these isomers can often be interconverted through thermal or photochemical means, providing a pathway to the desired product. beilstein-journals.org In the synthesis of penifulvin analogs, it has been noted that substituents on the tether can influence the regioselectivity of the intramolecular meta-photocycloaddition reaction. acs.orgsemanticscholar.org

Following the construction of the fenestrane skeleton, a key late-stage transformation in the synthesis of penifulvins is the Baeyer-Villiger oxidation. This reaction is inspired by the proposed biosynthetic pathway, where enzymes are believed to catalyze a similar oxidation of a silphinene-derived ketone to form the characteristic lactone structures. acs.org The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, effectively converting a ketone into an ester or lactone. researchgate.net

In the laboratory, this transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). acs.org The regioselectivity of the Baeyer-Villiger oxidation is critical for obtaining the correct penifulvin isomer. acs.orgresearchgate.net

A notable achievement in the field is the development of a divergent synthesis of Penifulvin D and its isomer, Asperaculin A, from a common ketone intermediate. acs.orgnih.gov This strategy highlights the power of bioinspired chemical synthesis and provides insights into the potential biosynthetic relationship between these two families of natural products. acs.org

The selectivity of the final Baeyer-Villiger oxidation was found to be highly dependent on the choice of oxidant. acs.orgnih.gov The use of a peracid like mCPBA resulted in a high selectivity for Penifulvin D. acs.org Conversely, employing a different oxidizing system, namely hydrogen peroxide with an acid catalyst, reversed the selectivity in favor of Asperaculin A. acs.orgresearchgate.net This divergent approach not only provides efficient access to both natural products but also showcases how subtle changes in reaction conditions can dramatically alter the outcome of a key transformation. acs.org

| Oxidant | Major Product | Selectivity (Penifulvin D : Asperaculin A) | Reference |

| mCPBA/NaHCO₃ | Penifulvin D | ~95:5 | acs.org |

| Peracetic Acid | Penifulvin D | 90:10 | acs.org |

| H₂O₂/H₃O⁺ | Asperaculin A | - | acs.orgresearchgate.net |

Table 1: Influence of Oxidant on the Divergent Baeyer-Villiger Oxidation

This divergent strategy underscores the versatility of a unified biomimetic approach, enabling the synthesis of multiple complex natural products from a single, advanced intermediate. acs.org

The intricate molecular architecture of this compound, characterized by a fenestrane-type carboskeleton, has prompted the development of sophisticated chemical synthesis strategies. These approaches often draw inspiration from biosynthetic pathways and employ powerful reactions to construct the complex polycyclic system with a high degree of stereocontrol.

Reagent and Substrate Control in Oxidation Selectivity

The selective oxidation of advanced intermediates is a critical aspect of the synthesis of this compound and its analogs. The choice of oxidizing agent and the nature of the substrate can dramatically influence the regioselectivity of key transformations, such as the Baeyer-Villiger (BV) oxidation, which is often employed to form the characteristic lactone moieties. acs.orgresearchgate.net

Research has demonstrated that a simple change in the oxidant can lead to a reversal of selectivity, providing access to different isomeric products from a common precursor. acs.org For instance, in the synthesis of penifulvin D, an analog of this compound, peracid oxidants like m-chloroperoxybenzoic acid (mCPBA) activated by either acid or base showed a strong preference for the formation of the penifulvin-type lactone. acs.org Conversely, using hydrogen peroxide with an acid catalyst can favor the formation of an alternative isomeric product, asperaculin A. acs.orgresearchgate.net

Density functional theory (DFT) calculations have provided insights into this remarkable reagent-controlled selectivity. acs.orgresearchgate.net For peracid oxidations, it is proposed that electron donation from an oxygen atom on the migrating carbon facilitates the cleavage of the C–C bond, favoring the penifulvin D skeleton. acs.org In contrast, with hydrogen peroxide, electrostatic interactions between the leaving group of the oxidant and the lactone motif are believed to account for the reversal in selectivity. acs.orgresearchgate.net

The substrate itself also plays a crucial role. The steric and electronic properties of the ketone precursor for the Baeyer-Villiger oxidation can significantly influence the migratory aptitude of the adjacent carbon atoms, thereby dictating the regiochemical outcome of the reaction. acs.org The presence of directing groups, such as hydroxyl or ether functionalities, on the substrate can further guide the oxidation to the desired position. acs.orgresearchgate.net

Table 1: Reagent Control in Baeyer-Villiger Oxidation for Penifulvin Analog Synthesis acs.org

| Oxidant System | Major Product | Selectivity (approx.) | Isolated Yield of Major Product |

| mCPBA / TFA or pTSA | Penifulvin D | ~95:5 | - |

| mCPBA / NaHCO₃ | Penifulvin D | ~95:5 | 46% |

| Peracetic acid | Penifulvin D | 90:10 | - |

| H₂O₂ / H₃O⁺ | Asperaculin A | 77:23 | 52% |

Stereocontrolled Total Synthesis of this compound

The total synthesis of this compound presents significant challenges due to its dense array of stereocenters, including a highly congested quaternary carbon atom at the heart of the fenestrane core. Successful synthetic routes have relied on the strategic application of stereoselective reactions to precisely control the three-dimensional arrangement of the molecule. acs.orgnih.govpublish.csiro.au

Establishment of Quaternary Stereocenters

A key hurdle in the synthesis of this compound is the construction of the on-ring quaternary stereocenter. acs.orgnih.gov One effective strategy involves a biomimetic meta-photocycloaddition reaction. acs.orgnih.govpublish.csiro.au This photochemical approach allows for the rapid assembly of the fenestrane-type carbon skeleton while simultaneously setting the crucial quaternary stereocenter with a high degree of control. acs.orgnih.gov The stereochemistry of the trisubstituted double bond in the acyclic precursor directly influences the stereochemical outcome at the newly formed quaternary center. publish.csiro.au

Another approach to forge the quaternary stereocenter involves a Ti(III)-mediated reductive epoxide opening followed by a radical cyclization. researchgate.netresearchgate.net In this method, a chiral 2,3-epoxy alcohol is opened to generate a radical intermediate, which is then trapped intramolecularly to create the tetrasubstituted chiral center. researchgate.net

Strategic Ring-Forming Reactions

The construction of the multiple rings of the fenestrane scaffold requires a carefully planned sequence of ring-forming reactions. The intramolecular meta-photocycloaddition mentioned above is a powerful tool for this purpose, as it can generate the tricyclic core of the molecule in a single step. acs.orgnih.govnih.gov

Following the formation of the core structure, further cyclizations are often necessary to complete the synthesis. For instance, an innovative oxidative cascade sequence has been employed to form the two fused lactone rings of Penifulvin A in a single operation from a triquinane framework. nih.govnih.gov This highlights the efficiency that can be achieved through the strategic combination of reactions.

The choice of ring-closing strategy is critical and can vary. For example, ring-closing metathesis (RCM) has been explored as a potential method for constructing the carbocyclic framework of related natural products. researchgate.net

Synthetic Modifications and Analog Generation

The development of synthetic routes to this compound has not only enabled its total synthesis but has also opened avenues for the creation of derivatives and analogs. This allows for the exploration of structure-activity relationships (SAR) and the potential discovery of compounds with improved or novel biological properties. nih.govtu-bs.de

Development of this compound Derivatives

The flexibility of the synthetic routes allows for the introduction of modifications at various positions of the this compound scaffold. nih.gov By starting with the natural product obtained through fermentation, chemical derivatization can be performed to generate a library of analogs. tu-bs.de Additionally, synthetic intermediates can be intercepted and modified to produce derivatives that would be difficult to access through the derivatization of the final natural product. tu-bs.de For example, the synthesis of the corresponding carboxylic acid precursor could enable the generation of a variety of amide derivatives. tu-bs.de

Explorations of Novel Fenestrane Scaffolds

The synthetic methodologies developed for this compound have also spurred interest in the creation of novel fenestrane scaffolds. researchgate.netresearchgate.net Fenestranes are a fascinating class of molecules due to the flattened geometry of the central quaternary carbon atom. researchgate.net The synthesis of heteroatom-containing fenestranes, where one or more carbon atoms in the rings are replaced by atoms such as nitrogen or oxygen, is an area of active research. researchgate.netresearchgate.net These novel scaffolds are attractive for pharmaceutical applications due to their rigid and nonplanar structures. researchgate.net Strategies such as sequential [3+2] cycloadditions of linear precursors and tandem intramolecular Pauson-Khand reactions have been explored to access these unique molecular architectures. researchgate.netresearchgate.net

Mechanistic Investigations of Penifulvin C Biological Activities

Cellular and Molecular Targets of Penifulvin C

Detailed investigations into the specific cellular and molecular targets of this compound have not been reported in the available scientific literature. Current research has focused predominantly on the chemical and synthetic aspects of this molecule rather than its mechanism of action at a cellular level. Consequently, the proteins, enzymes, or signaling pathways that this compound may interact with to elicit any biological effects remain unknown.

Insecticidal Activity Mechanisms (Pre-clinical)

The penifulvin family of compounds is recognized for possessing significant insecticidal properties. pageplace.de Specifically, this compound has been referred to as an insecticidal sesquiterpenoid in the context of its total synthesis. tum.de However, comprehensive mechanistic studies to elucidate how it exerts this activity are not yet available.

In Vitro and In Vivo Models of Action

There are no specific in vitro or in vivo studies detailed in the research literature that describe the mechanism of action for this compound's insecticidal activity. The development of a concise and scalable total synthesis was noted as a way to enable future biological studies, but follow-up reports on preclinical models of action have not been published. nih.gov

Structure-Activity Relationships for Insecticidal Potency

Formal structure-activity relationship (SAR) studies for the insecticidal potency of this compound have not been published. The total synthesis of this compound and its stereoisomer, Penifulvin B, has highlighted a key structural difference between them. The synthesis of this compound proceeds from a cis-alkene precursor, while Penifulvin B is derived from the corresponding trans-alkene. pageplace.depublish.csiro.au This stereochemical distinction is fundamental to the final structure of each molecule. However, without comparative bioactivity data, the relationship between this structural feature and insecticidal potency remains undetermined. The successful synthesis provides the necessary chemical framework for future SAR studies. nih.gov

Table 1: Structural Relationship of Penifulvin Isomers

| Compound | Precursor Stereochemistry | Reference |

|---|---|---|

| Penifulvin B | trans-alkene | pageplace.de |

| This compound | cis-alkene | pageplace.de |

Broader Biological Activity Spectrum (Pre-clinical)

The potential for a wider range of biological activities for this compound beyond its presumed insecticidal role has not been explored in depth.

Evaluation in Anti-microbial Assays

There are no reports in the reviewed scientific literature of this compound being evaluated in specific anti-microbial or anti-fungal assays. Therefore, its activity spectrum against bacterial or fungal pathogens is unknown.

Other Reported Bioactivities in Research Literature

Aside from the mention of its insecticidal nature, no other distinct biological activities for this compound have been reported in the scientific literature. The primary focus of existing publications remains on its biomimetic total synthesis. acs.orgnih.gov

Table 2: Summary of Mechanistic Findings for this compound

| Investigation Area | Finding |

|---|---|

| Cellular/Molecular Targets | Data not available in the scientific literature. |

| Insecticidal Mechanism | Mentioned as insecticidal, but the specific mechanism is unknown. |

| In Vitro/In Vivo Models | No specific models of action have been reported. |

| Structure-Activity Relationship | Synthetic route established, but SAR studies have not been published. |

| Anti-microbial Activity | Not evaluated in reported studies. |

| Other Bioactivities | No other bioactivities have been reported. |

Computational and Biophysical Approaches to Mechanism Elucidation

Computational and biophysical methods provide powerful tools for investigating the biological activities of natural products at a molecular level. ijrpr.commdpi.com These approaches can elucidate interaction mechanisms, predict biological targets, and explain the chemical reactivity that underpins a compound's function, complementing experimental studies. mdpi.comrsc.org For complex molecules like this compound, computational chemistry offers insights into its structure, stability, and potential interactions with biomolecules. unipd.it

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. chemmethod.com It is widely employed in drug discovery to forecast how a small molecule, such as this compound, might interact with a protein target at an atomic level. ijrpr.comrsc.org The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. rsc.orgmdpi.com This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org

Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. chemmethod.commdpi.com An MD simulation provides a more dynamic picture of the ligand-receptor complex, showing how it behaves in a simulated physiological environment. chemmethod.commdpi.com This technique can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comfrontiersin.org Analyses of MD trajectories, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), help to determine the stability of the complex and the flexibility of different protein regions. chemmethod.com

While specific molecular docking and dynamics simulation studies focused exclusively on this compound are not extensively detailed in the reviewed literature, these methods represent a crucial avenue for future research. Such studies would be instrumental in identifying potential protein targets for this compound and elucidating the molecular basis for its biological activity.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are a fundamental tool for analyzing reaction mechanisms, offering the ability to map out chemical reaction pathways and calculate the energies of transition states and intermediates. rsc.org These methods have been applied to understand the synthesis of penifulvins, providing insight into the selectivity of key chemical transformations. nih.govacs.org

In a study on the bioinspired synthesis of (−)-Penifulvin D, an isomer of this compound, Density Functional Theory (DFT) calculations were employed to unravel the mechanism of a divergent Baeyer–Villiger oxidation. nih.govresearchgate.net This reaction could selectively produce either (−)-Penifulvin D or its isomer, (−)-Asperaculin A, depending on the oxidizing agent used. acs.org The calculations, performed at the m06-2x-d3 level of theory, successfully modeled the reaction pathways and explained the observed selectivity. researchgate.net

When a peracid was used as the oxidant, the calculations showed a preference for the formation of Penifulvin D. nih.gov The model predicted a calculated energy difference (ΔΔG‡298) of 1.9 kcal/mol between the transition states leading to the two products, corresponding to a 96:4 selectivity for Penifulvin D, which aligns well with experimental observations. nih.govresearchgate.net The calculations revealed that a later transition state, with a longer C···C bond to the migrating carbon, leads to Penifulvin D. nih.gov This preference is attributed to the donation of electron density from an oxygen atom on the migrating carbon, which facilitates the cleavage of the crucial C–C bond. nih.govresearchgate.net

Conversely, when the reaction was modeled with hydrogen peroxide (H₂O₂/H₃O⁺) as the oxidant, the calculations predicted a reversal of selectivity, favoring the formation of Asperaculin A. nih.gov The calculated selectivity in this case was driven by a strong electrostatic interaction between a proton on the oxonium ion and the lactone motif in the transition state leading to Asperaculin A (TS_asp). nih.govresearchgate.net This stabilizing interaction is not present in the transition state leading to Penifulvin D (TS_pen). nih.gov

These quantum chemical investigations provide a detailed molecular-level understanding of the reaction mechanisms that govern the formation of the penifulvin scaffold. nih.gov They highlight how subtle electronic and electrostatic effects can dictate the outcome of complex chemical reactions, a principle that may also be at play in the enzymatic systems responsible for their biosynthesis in nature. nih.govresearchgate.net

Table 1: Calculated Energy Differences in the Baeyer-Villiger Oxidation Leading to Penifulvin D vs. Asperaculin A

| Oxidant | Favored Product | Calculated ΔΔG‡ (kcal/mol) | Predicted Product Ratio | Key Mechanistic Factor |

| Peracid (AcOOH) | Penifulvin D | 1.9 | 96:4 | Electron donation from oxygen on migrating carbon facilitates C-C bond cleavage. nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂/H₃O⁺) | Asperaculin A | 2.7 | - | Strong electrostatic interaction stabilizes the transition state leading to Asperaculin A. nih.gov |

Analytical and Characterization Methodologies for Penifulvin C in Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

The unique [5.5.5.6]dioxafenestrane core of the penifulvin family, featuring multiple quaternary carbons and stereocenters, requires advanced spectroscopic analysis to unambiguously determine its three-dimensional structure. nih.gov

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial data on the chemical environment of protons and carbons, the complete structural assignment of Penifulvin C relies on a suite of two-dimensional (2D) NMR experiments. ox.ac.uk These techniques reveal through-bond and through-space correlations between nuclei, which are essential for assembling the intricate carbon skeleton and determining relative stereochemistry.

Key 2D NMR experiments applied in the study of penifulvin-type structures include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons and the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of which protons are attached to which carbons. ox.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most critical experiments for complex structures like this compound. It reveals long-range couplings between protons and carbons (typically over two to three bonds), enabling the connection of isolated spin systems and the placement of quaternary carbons and heteroatoms within the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This information is crucial for determining the relative stereochemistry and conformational details of the molecule.

The following table provides illustrative ¹H and ¹³C NMR data for the closely related compound Penifulvin A, which shares the same core skeleton as this compound. The assignment of such a structure is heavily dependent on the interpretation of the 2D NMR correlations mentioned above. amazonaws.com

Illustrative NMR Data for a Related Compound (Penifulvin A) in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

|---|---|---|

| 1 | 178.0 | - |

| 2 | 168.7 | - |

| 3 | 103.9 | - |

| 4 | 66.7 | 4.35 (m) |

| 5 | 60.9 | 2.95 (m) |

| 6 | 55.6 | 2.10 (m) |

| 7 | 46.4 | 1.80 (m), 1.65 (m) |

| 8 | 44.1 | 1.75 (m) |

| 9 | 42.1 | 2.05 (m) |

| 10 | 40.3 | 1.90 (m) |

| 11 | 32.8 | - |

| 12 | 30.1 | 1.25 (s) |

| 13 | 28.2 | 1.10 (s) |

| 14 | 27.6 | 1.05 (s) |

| 15 | 27.4 | 1.15 (d, 7.0) |

Data sourced from supporting information for a total synthesis of (-)-Penifulvin A. amazonaws.com

Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful tool for the metabolomic profiling of the producing fungus, such as Penicillium griseofulvum. nih.govresearchgate.net This approach allows for the detection and tentative identification of this compound and other related metabolites directly within a complex fungal extract.

Untargeted metabolomics workflows using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) are particularly effective. mdpi-res.com The process involves:

Extraction: Metabolites are extracted from the fungal mycelium or culture broth using organic solvents.

Separation: The crude extract is injected into a UHPLC system, typically with a reversed-phase column (e.g., C18), to separate the constituent compounds based on their polarity.

Analysis: The eluent from the column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument acquires accurate mass data (HRMS) for the parent ions and fragmentation data (MS/MS) for selected ions.

Data Processing: The resulting data can be used to create molecular networks. In this network, nodes represent individual metabolites, and the connections (edges) between them are based on similarities in their fragmentation patterns. This allows for the identification of entire families of related compounds, such as different penifulvin analogues, even if some are novel and not yet present in databases.

This technique is instrumental in understanding the metabolic diversity of the producing organism and can guide the targeted isolation of new or minor compounds like this compound. researchgate.net

Advanced NMR Spectroscopy Applications

Chromatographic Separations for Isolation and Purity Assessment

The isolation of this compound from a fungal culture is a multi-step process that relies on various chromatographic techniques to separate the target compound from a complex mixture of other metabolites. iipseries.orgijrpr.com The purity of the final isolated compound is also confirmed using chromatography.

A typical isolation protocol involves the following steps:

Initial Extraction: The fungal culture (both mycelia and broth) is extracted with a solvent like ethyl acetate (B1210297) to partition the organic-soluble metabolites, including this compound, into the crude extract.

Fractionation: The crude extract is often subjected to an initial, low-resolution separation using vacuum liquid chromatography (VLC) or flash column chromatography over a normal-phase stationary phase like silica (B1680970) gel. cup.edu.cn A solvent gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate) is used to elute fractions of decreasing lipophilicity.

Purification: Fractions identified as containing the target compound (typically by TLC or HPLC-MS analysis) are further purified using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed, using a mobile phase such as a gradient of acetonitrile (B52724) and water. mobt3ath.com This step provides high resolution, separating this compound from closely related isomers or impurities.

Purity assessment is typically performed using analytical HPLC coupled with a detector like a Diode Array Detector (DAD) or a mass spectrometer. A pure sample of this compound should appear as a single, sharp, and symmetrical peak in the chromatogram.

Illustrative Chromatographic Purification Scheme

| Step | Technique | Stationary Phase | Mobile Phase System (Illustrative) | Purpose |

|---|---|---|---|---|

| 1 | Flash Column Chromatography | Silica Gel | Step gradient: Hexane -> Ethyl Acetate | Initial fractionation of crude extract |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Removal of pigments and polymeric material |

| 3 | Preparative RP-HPLC | C18 | Gradient: Water/Acetonitrile | Final purification to yield pure this compound |

Radiochemical Tracing in Biosynthetic Studies

Radiochemical tracing is a fundamental technique used to unravel the biosynthetic pathways of natural products. nih.gov Although specific tracer studies for this compound are not extensively documented, the established pathway for the related Penifulvin A provides a clear blueprint for how such an investigation would be conducted. nih.govnih.gov

The penifulvin skeleton is a sesquiterpenoid, meaning it is derived from the C15 precursor Farnesyl Pyrophosphate (FPP). FPP itself is assembled from smaller building blocks via the mevalonate (B85504) pathway. To study the biosynthesis of this compound, the producing fungal culture would be fed with isotopically labeled precursors.

The process involves:

Feeding Labeled Precursors: The Penicillium culture is supplemented with a simple, isotopically labeled compound. The choice of label depends on the detection method (e.g., ¹⁴C for radiometric analysis or ¹³C for NMR analysis).

Incubation and Isolation: The fungus is allowed to grow and metabolize the labeled precursor, incorporating it into its secondary metabolites. This compound is then isolated from the culture using the chromatographic methods described previously.

Analysis of Label Incorporation: The isolated this compound is analyzed to determine the position and extent of isotope incorporation. For ¹³C-labeled compounds, ¹³C-NMR spectroscopy is used to identify precisely which carbon atoms in the final structure originated from the precursor. For ¹⁴C-labeled compounds, degradation studies and scintillation counting are used.

By feeding different labeled precursors and analyzing the resulting labeling patterns in this compound, researchers can confirm its origin from FPP and elucidate the specific cyclization and oxidation steps that form the unique dioxafenestrane scaffold. nih.gov

Potential Labeled Precursors for Biosynthetic Studies of this compound

| Labeled Precursor | Isotope | Rationale |

|---|---|---|

| Sodium [1-¹³C]acetate | ¹³C | A primary building block for the polyketide and terpenoid pathways. |

| Sodium [2-¹³C]acetate | ¹³C | Used to determine the orientation of acetate units in the FPP backbone. |

| [¹³C₆]Glucose | ¹³C | A general metabolic precursor to trace carbon flow through central metabolism into the sesquiterpenoid pathway. |

Future Directions in Penifulvin C Research

Unraveling Undiscovered Biosynthetic Pathways

The biosynthesis of penifulvins is known to originate from a silphinene core, proceeding through an enzyme-mediated Baeyer–Villiger (BV) oxidation pathway. nih.gov However, the precise enzymatic machinery and the sequence of reactions, especially for hydroxylated variants like Penifulvin C, are not fully elucidated. Future research will focus on identifying and characterizing the specific enzymes responsible for the intricate transformations in the Penicillium griseofulvum fungus.

Key research objectives include:

Gene Cluster Identification: Pinpointing the complete biosynthetic gene cluster (BGC) responsible for this compound production. While the BGC for Penifulvin A has been investigated, identifying the specific genes for the hydroxylation and other modifications leading to this compound is a critical next step. nih.gov

Enzyme Characterization: Expressing and characterizing the individual enzymes within the BGC, such as the specific sesquiterpene cyclase that forms the initial carbon skeleton and the cytochrome P450 monooxygenases that perform subsequent oxidative modifications. nih.govresearchgate.net

Pathway Elucidation: Using techniques like gene knockout and heterologous expression to confirm the function of each enzyme and fully map the biosynthetic grid, including any branch points or intermediate compounds. nih.gov

Understanding the complete biosynthetic pathway is fundamental. It not only provides profound insights into nature's chemical logic but also supplies the genetic tools necessary for the bio-engineering approaches discussed in subsequent sections.

Development of Chemoenzymatic Synthetic Routes

While total chemical syntheses of penifulvins have been achieved, often employing key steps like the meta-photocycloaddition, these routes can be lengthy and complex. stanford.edunih.govresearchgate.net Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offers a promising avenue for more efficient and sustainable production of this compound. tum.demdpi.com

Future strategies in this area will likely involve:

Enzymatic Key Steps: Replacing challenging chemical transformations with enzymatic ones. For instance, using isolated oxidoreductases or lipases to achieve specific, stereoselective hydroxylations or cyclizations, thereby reducing the need for protecting groups and improving yields. mdpi.comrsc.org

One-Pot Cascades: Designing multi-enzyme cascades in a single reaction vessel to convert a simple, chemically-synthesized precursor into a complex intermediate or even the final this compound molecule. mdpi.com

Computer-Aided Design: Employing computational tools to predict effective chemoenzymatic pathways, identifying optimal enzymes and reaction conditions to streamline the synthesis process. biorxiv.orgmit.edu

The development of robust chemoenzymatic routes would make this compound and its analogs more accessible for detailed biological evaluation and potential commercial application.

Mechanistic Elucidation of Novel Biological Activities

Penifulvins are noted for their potent insecticidal properties, particularly against agricultural pests like the fall armyworm (Spodoptera frugiperda). nih.govresearchgate.netnorthwestern.edu Despite this known activity, the precise molecular mechanism of action remains largely unknown. nih.gov A critical area of future research is to move beyond phenotypic screening to a detailed mechanistic understanding of how this compound exerts its biological effects.

Key research goals include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific protein or cellular pathway that this compound targets in insects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a variety of this compound analogs to probe which structural features are essential for its insecticidal activity. This will be aided by the flexible synthetic routes discussed previously. nih.gov

Exploration of New Activities: Screening this compound against a broader range of biological targets, including other insect species, plant pathogens, and human disease-related enzymes or cell lines, to uncover potential new applications.

A clear understanding of its mechanism will be crucial for developing this compound into a viable commercial insecticide and for exploring any other therapeutic potential it may hold.

Engineering of Microbial Hosts for Enhanced Production

The native production of this compound by Penicillium griseofulvum is often low, hindering large-scale studies and commercial development. nih.govrsc.org Metabolic engineering and synthetic biology offer powerful tools to create microbial "factories" capable of overproducing this valuable compound. nih.gov

Future work will concentrate on several key strategies:

Heterologous Expression: Cloning the entire this compound biosynthetic gene cluster into a more genetically tractable and industrially robust host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.govescholarship.org This allows for optimization of production independent of the native organism's complex regulatory networks.

Pathway Optimization: Once in a heterologous host, various techniques can be applied to boost yields. This includes placing the biosynthetic genes under the control of strong, inducible promoters and optimizing the supply of precursor molecules like farnesyl pyrophosphate (FPP). frontiersin.org

Host Strain Improvement: Engineering the host itself to be a better production chassis. This can involve deleting competing metabolic pathways, improving tolerance to the final product, and enhancing the expression of necessary co-factors. nih.govnih.gov

Table 1: Strategies for Engineering Microbial Hosts for this compound Production

| Strategy | Description | Key Objective |

|---|---|---|

| Heterologous Expression | Transfer the this compound biosynthetic gene cluster from its native producer into an industrial host like S. cerevisiae or E. coli. | Overcome limitations of the native host and enable easier genetic manipulation. nih.govnih.gov |

| Promoter Engineering | Replace native promoters in the gene cluster with strong, well-characterized promoters. | Increase the transcription rate of biosynthetic genes, leading to higher enzyme levels. nih.gov |

| Precursor Supply Enhancement | Overexpress genes in the host's central metabolism (e.g., the mevalonate (B85504) pathway) to increase the pool of FPP. | Ensure the biosynthetic enzymes have ample starting material to work with. frontiersin.org |

| Fermentation Optimization | Systematically adjust growth conditions such as media composition, temperature, and aeration in the bioreactor. | Maximize cell density and productivity of the engineered strain. frontiersin.org |

Successfully engineered microbial hosts could provide a sustainable and economically viable supply of this compound.

Design and Synthesis of Advanced this compound Analogs with Tuned Bioactivity

The complex yet synthetically accessible dioxafenestrane scaffold of this compound provides a rich template for chemical modification. nih.gov The creation of novel analogs serves two main purposes: to conduct detailed SAR studies for mechanistic elucidation and to develop new compounds with enhanced potency, selectivity, or improved physicochemical properties.

Future research in this domain will focus on:

Diverted Total Synthesis (DTS): Intercepting intermediates in the total synthesis of this compound and using them as starting points to create a library of related but novel structures. rsc.org This is an efficient way to explore the chemical space around the natural product.

Function-Oriented Synthesis (FOS): Designing simplified analogs that retain the key pharmacophore of this compound but are easier to synthesize. stanford.edursc.org This approach can accelerate the discovery of compounds with useful biological activity.

Late-Stage Functionalization: Developing chemical methods to selectively modify the complex core of the natural product itself, adding new functional groups to tune its properties.

Table 2: Potential Modifications for this compound Analog Synthesis

| Modification Site | Rationale | Desired Outcome |

|---|---|---|

| Hydroxyl Groups | Modify or replace existing hydroxyls; introduce new ones at different positions. | Probe importance for target binding; alter solubility and metabolic stability. |

| Lactone Rings | Change ring size; replace with alternative functional groups like amides. | Investigate the role of the lactones in the mechanism of action. nih.gov |

| Core Carbon Skeleton | Alter ring stereochemistry or create simplified scaffolds. | Determine the minimal structural requirements for bioactivity. stanford.edu |

Through the design and synthesis of advanced analogs, researchers can systematically optimize the molecular properties of this compound, potentially leading to the development of next-generation insecticides or other valuable chemical agents. rsc.orgencyclopedia.pub

Q & A

Q. What frameworks (e.g., P-E/I-C-O) align this compound studies with public health relevance?

- Methodological Answer : Structure research questions using P-E/I-C-O:

- P : Fungal populations in [specific ecosystem].

- E/I : Exposure to environmental stressors (e.g., pH, competitors).

- C : Non-producing fungal controls.

- O : Bioactivity outcomes (e.g., antimicrobial potency).

This ensures alignment with feasibility and significance criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.